molecular formula C8H14ClNO4 B2448048 5-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2287263-23-2

5-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2448048
CAS RN: 2287263-23-2
M. Wt: 223.65
InChI Key: ALMNBWQXGTWUDY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “5-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride” were not found, piperidine derivatives are synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activity and interaction with biological receptors . Single-crystal X-ray diffraction is often used to study the molecular structure .


Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its identification and analysis .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely .

Future Directions

Piperidines are widely used in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

5-methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)5-2-3-6(7(10)11)9-4-5;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMNBWQXGTWUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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